molecular formula C10H12O4 B13637133 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B13637133
M. Wt: 196.20 g/mol
InChI Key: HCYWZULWHCPCFY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid, also known as o-methoxyhydrocinnamic acid, is an organic compound with the molecular formula C10H12O4. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a benzene ring. It is a member of the hydroxycinnamic acid family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Reagents: 2-methoxybenzaldehyde, malonic acid, base (e.g., sodium hydroxide)

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-methoxybenzylidene malonic acid derivatives under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its role in modulating biological pathways and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: Modulating the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

    2-Hydroxy-3-(3-methoxyphenyl)propanoic acid: Differing in the position of the methoxy group on the benzene ring.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:

    2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Another isomer with the methoxy group in the para position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O4/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13)

InChI Key

HCYWZULWHCPCFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)O

Origin of Product

United States

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